({[[(2,6-Dichlorobenzyl)oxy]({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane
Overview
Description
Scientific Research Applications
1. Optical Storage and Polymers
A study by Meng et al. (1996) on azo polymers for reversible optical storage demonstrates the synthesis of a compound involving elements similar to the chemical . This research highlights the potential application of such chemicals in creating copolymers for optical storage, emphasizing the high birefringence and photoinduced changes in these materials (Meng et al., 1996).
2. Schiff Base Organic Compounds
Kusmariya and Mishra (2015) conducted experimental, theoretical, and docking studies on 2-hydroxy Schiff base type compounds derived from similar chemical structures. This research highlights the fluorescence properties, molecular geometry, and theoretical electronic absorption spectra, suggesting applications in the field of photochemistry and material science (Kusmariya & Mishra, 2015).
3. Corrosion Inhibition
Behpour et al. (2009) explored Schiff bases of similar structures as corrosion inhibitors. Their research on mild steel corrosion in hydrochloric acid media indicates the potential application of these compounds in corrosion protection, with significant decreases in corrosion rates observed (Behpour et al., 2009).
4. Single Crystal X-ray Structure Analysis
Ramazani et al. (2011) synthesized and studied a compound related to the chemical using single crystal X-ray diffraction, suggesting applications in crystallography and structural chemistry (Ramazani et al., 2011).
5. Chemiluminescence in Organic Chemistry
Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, demonstrating their base-induced chemiluminescence. This study suggests possible applications in organic chemistry and photochemical processes (Watanabe et al., 2010).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-1-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl4N3O5S/c1-15-8-10-16(11-9-15)36(32,33)29-23(31)30(35-13-18-21(26)6-3-7-22(18)27)14-28-34-12-17-19(24)4-2-5-20(17)25/h2-11,14H,12-13H2,1H3,(H,29,31)/b28-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCICLRZBDTUEEB-CCVNUDIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C=NOCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(/C=N/OCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl4N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.